Ethylenediamine hydrochloride

Description

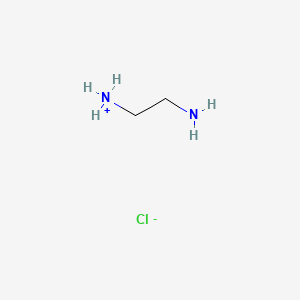

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFPRFJJTHMING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15467-15-9, 18299-54-2, 107-15-3 (Parent) | |

| Record name | Ethylenediamine hydrochloric acid salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-18-6, 15467-15-9, 18299-54-2 | |

| Record name | Ethylenediamine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylenediamine hydrochloride chemical structure and properties

An In-depth Technical Guide to Ethylenediamine (B42938) Dihydrochloride (B599025)

Abstract: This technical guide provides a comprehensive overview of ethylenediamine dihydrochloride (CAS RN: 333-18-6), a chemical compound with significant utility in pharmaceutical synthesis, coordination chemistry, and various industrial applications.[1][2][3] This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it outlines its applications in research and drug development, safety and toxicology, and provides detailed experimental protocols for its synthesis and analysis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Ethylenediamine dihydrochloride is the salt formed from the reaction of ethylenediamine with two equivalents of hydrochloric acid.[2] It consists of an ethylenediamine cation ([H₃N(CH₂)₂NH₃]²⁺) and two chloride anions (Cl⁻). The basic structure is composed of two primary amine groups attached to an ethane (B1197151) backbone.[2][4]

The IUPAC name for this compound is ethane-1,2-diamine;dihydrochloride.[5][6] It is also commonly known as ethylenediammonium dichloride and 1,2-diaminoethane dihydrochloride.[3][5][7]

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Reference |

| CAS Number | 333-18-6 | [5][8] |

| Molecular Formula | C₂H₁₀Cl₂N₂ | [5][8][9] |

| Molecular Weight | 133.02 g/mol | [5][7][9][10] |

| IUPAC Name | ethane-1,2-diamine;dihydrochloride | [5][6][8] |

| InChI | 1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H | [9] |

| InChIKey | OHHBFEVZJLBKEH-UHFFFAOYSA-N | [9] |

| Canonical SMILES | C(CN)N.Cl.Cl | [3][11] |

| Synonyms | Ethylenediammonium dichloride, 1,2-Diaminoethane dihydrochloride, Chlor-ethamine | [3][5][12] |

Physical and Chemical Properties

Ethylenediamine dihydrochloride is a white to off-white crystalline solid or powder at room temperature.[4][8][10][13] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][10] The compound is stable under normal temperatures and pressures.[10][13][14] It is incompatible with strong oxidizing agents.[10][13][14]

One of its most notable properties is its high solubility in water.[3][8] When dissolved, it dissociates into its constituent ions.[8] The solubility in water is reported to be 300 g/L at 20 °C.[6][13] It is also soluble in ethanol (B145695).

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [4][8][10][13] |

| Melting Point | >300 °C (decomposes) | [10][15] |

| Water Solubility | 300 g/L (at 20 °C) | [6][13] |

| pH | 5 (100 g/L aqueous solution at 20°C) | [10][13] |

| Sensitivity | Hygroscopic | [5][10] |

| Stability | Stable under normal conditions | [10][14] |

Synthesis and Manufacturing

Industrially, ethylenediamine is produced by reacting 1,2-dichloroethane (B1671644) (ethylene dichloride) with ammonia (B1221849) in an aqueous medium under pressure at elevated temperatures (around 180 °C).[16] This reaction generates hydrogen chloride, which forms a salt with the amine. The free amine is then liberated by adding sodium hydroxide.[16]

Ethylenediamine dihydrochloride is subsequently formed by the reaction of ethylenediamine with two equivalents of hydrochloric acid.[2] A laboratory-scale synthesis can be achieved by carefully adding ethylenediamine to a solution of hydrochloric acid, often followed by precipitation using a less polar solvent like ethanol or acetone (B3395972).[17] A continuous process for manufacturing involves reacting ethylene (B1197577) chloride with an excess of ammonia in a reaction tower.[18]

Crystal Structure and Molecular Geometry

The crystal structure of ethylenediamine dihydrochloride has been determined using X-ray diffraction methods.[19] The compound crystallizes in the monoclinic space group P2₁/c.[19] Within the crystal, the ethylenediamine moiety adopts a trans conformation with a center of symmetry.[19] The molecules are interconnected by a three-dimensional network of N-H···Cl hydrogen bonds.[19]

Table 3: Crystal Structure Parameters

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [19] |

| Space Group | P2₁/c | [19] |

| Unit Cell Dimensions | a = 4.44 Å, b = 6.88 Å, c = 9.97 Å, β = 92° | [19] |

| C-C Bond Distance | 1.54 Å | [19] |

| C-N Bond Distance | 1.48 Å | [19] |

| C-C-N Bond Angle | 109.07° | [19] |

| N-H···Cl H-bond Distances | 3.14 Å, 3.16 Å, 3.22 Å | [19] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of ethylenediamine dihydrochloride.

-

Infrared (IR) Spectroscopy: The IR spectrum of ethylenediamine dihydrochloride is available in the NIST WebBook.[9][20] Key absorptions include N-H stretching and bending vibrations, C-H stretching, and C-N stretching bands. The C-N stretching band, which appears around 1060 cm⁻¹ in the free ligand, shifts upon complexation, indicating coordination.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₃⁺) protons.[11] In DMSO-d₆, the -NH₂ protons of the free ligand appear around 1.2-1.4 ppm, while the -CH₂- protons are observed around 3.2 ppm.[21]

-

¹³C NMR: The carbon-13 NMR spectrum of the parent ethylenediamine shows a single peak for the two equivalent methylene carbons.[22]

-

Applications in Research and Drug Development

Ethylenediamine dihydrochloride is a versatile compound in research and pharmaceutical settings.[1] Its primary utility stems from its bifunctional nature and its ability to act as a chelating agent.[1][8]

-

Pharmaceutical Synthesis: It serves as a crucial precursor and intermediate in the synthesis of numerous drugs and bioactive compounds.[1] For instance, many antihistamines, such as hydroxyzine (B1673990) and tripelennamine, are derived from an ethylenediamine core structure.[12][16] It is also used in the synthesis of the bronchodilator aminophylline, where it helps solubilize the active ingredient, theophylline.[16]

-

Coordination Chemistry: As a bidentate ligand (abbreviated 'en'), ethylenediamine readily forms stable complexes with various metal ions by donating electron pairs from its two nitrogen atoms.[2][16] This chelating property is valuable in creating diagnostic agents, catalysts, and in controlling metal ion activity in biological systems.[1][2]

-

Biochemical Research: In laboratory settings, it is used as a buffering agent to maintain stable pH and as a chelating agent to bind metal ions, thereby influencing the activity of metal-dependent enzymes.[1][2] It has also been employed in fluorimetric determination methods for catecholamines.[13]

-

Other Applications: It is used as a stabilizer in some topical steroid creams, an epoxy-curing agent, and in the synthesis of fungicides and dyes.[12][13]

Safety and Toxicology

Ethylenediamine dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[23][24] It is also a known skin and respiratory sensitizer, meaning it may cause allergic reactions upon contact or inhalation.[23][24]

Table 4: Toxicological Data

| Parameter | Value | Species | Reference |

| LD₅₀ (Oral) | 1620 mg/kg | Mouse | [14][25] |

| LD₅₀ (Dermal) | >6400 mg/kg | Rabbit | [14][25] |

| Primary Hazards | Skin Irritant, Eye Irritant, Skin & Respiratory Sensitizer | N/A | [23][24] |

| GHS Hazard Statements | H302, H315, H317, H319, H334, H335 | N/A | [23] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection in case of dust generation.[14][23] Facilities should be equipped with an eyewash station and a safety shower.[14]

Experimental Protocols

A. Synthesis of Ethylenediamine Dihydrochloride (Laboratory Scale)

-

Objective: To synthesize ethylenediamine dihydrochloride from ethylenediamine and hydrochloric acid.

-

Materials: Ethylenediamine (99%), concentrated hydrochloric acid (~37%), ethanol, acetone, beaker, magnetic stirrer, ice bath, Buchner funnel, filter paper.

-

Methodology:

-

In a fume hood, prepare a dilute solution of hydrochloric acid by slowly adding a stoichiometric amount of concentrated HCl to chilled ethanol in a beaker placed in an ice bath.

-

While stirring vigorously, slowly add a solution of ethylenediamine (1 equivalent) in ethanol dropwise to the cold HCl solution. The reaction is highly exothermic.[17] Maintain the temperature below 10°C.

-

A white precipitate of ethylenediamine dihydrochloride will form immediately.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold acetone to remove any unreacted starting materials and excess acid.[17]

-

Dry the product in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.

-

B. Characterization by Infrared (IR) Spectroscopy

-

Objective: To obtain the IR spectrum of the synthesized ethylenediamine dihydrochloride and identify key functional groups.

-

Materials: Synthesized ethylenediamine dihydrochloride, KBr (IR grade), mortar and pestle, hydraulic press, FTIR spectrometer.

-

Methodology (KBr Pellet Technique):

-

Thoroughly dry the synthesized sample to remove any moisture, as water has strong IR absorptions.

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum, identifying characteristic peaks for N-H, C-H, and C-N bonds, and compare with a reference spectrum.[20]

-

C. Characterization by ¹H NMR Spectroscopy

-

Objective: To obtain the proton NMR spectrum of the synthesized product to confirm its structure.

-

Materials: Synthesized ethylenediamine dihydrochloride, deuterated solvent (e.g., D₂O or DMSO-d₆), NMR tubes, NMR spectrometer.

-

Methodology:

-

Dissolve a small amount (~5-10 mg) of the dried sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the presence of the methylene (-CH₂-) and ammonium (B1175870) (-NH₃⁺) protons, consistent with the ethylenediamine dihydrochloride structure.[11][21]

-

References

- 1. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 3. CAS 333-18-6: Ethylenediamine dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylenediamine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ethylenediamine dihydrochloride [webbook.nist.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. Ethylenediamine dihydrochloride(333-18-6) 1H NMR spectrum [chemicalbook.com]

- 12. chemotechnique.se [chemotechnique.se]

- 13. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 333-18-6 CAS | ETHYLENEDIAMINE DIHYDROCHLORIDE | Amines & Amine Salts | Article No. 03726 [lobachemie.com]

- 16. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 17. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. US2760979A - Process for manufacturing ethylenediamine hydrochloride - Google Patents [patents.google.com]

- 19. koreascience.kr [koreascience.kr]

- 20. Ethylenediamine dihydrochloride [webbook.nist.gov]

- 21. tsijournals.com [tsijournals.com]

- 22. Ethylenediamine(107-15-3) 13C NMR spectrum [chemicalbook.com]

- 23. lobachemie.com [lobachemie.com]

- 24. fishersci.com [fishersci.com]

- 25. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) dihydrochloride (B599025) (CAS No: 333-18-6) is a stable, water-soluble salt of the versatile organic compound ethylenediamine. Its bifunctional nature, stemming from the two primary amine groups, makes it a valuable building block in the synthesis of a wide array of chemical compounds, including pharmaceuticals, chelating agents, and corrosion inhibitors. A thorough understanding of its physical properties is paramount for its effective application in research, development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of ethylenediamine dihydrochloride, complete with experimental methodologies and structured data for ease of reference.

Core Physical and Chemical Properties

Ethylenediamine dihydrochloride is a white to off-white crystalline solid that is known to be hygroscopic.[1] It is highly soluble in water and has a high melting point, indicating its ionic nature and the strong intermolecular forces present in its crystal lattice.

Quantitative Physical Properties

The key physical properties of ethylenediamine dihydrochloride are summarized in the table below. These values represent a synthesis of data from various sources and should be considered in the context of the experimental conditions under which they were determined.

| Property | Value | Notes |

| Molecular Formula | C₂H₁₀Cl₂N₂ | Composed of an ethylenediamine molecule and two molecules of hydrogen chloride. |

| Molecular Weight | 133.02 g/mol | Calculated from the atomic weights of its constituent elements.[1] |

| Appearance | White to off-white crystalline powder/solid | The crystalline nature is a key characteristic.[1] |

| Melting Point | >300 °C (with decomposition) | Some sources indicate a decomposition range of 188-198 °C. The high melting point is characteristic of an ionic salt. |

| Boiling Point | Decomposes | Not applicable as the compound decomposes at temperatures above its melting point. |

| Density | 1.46 g/cm³ | This is the most commonly cited value.[1] |

| Solubility in Water | 300 g/L at 20 °C | Highly soluble in water due to its ionic nature.[1] |

| pKa Values | pKa₁: ~6.85 - 7.5, pKa₂: ~9.92 - 10.7 | These values correspond to the two protonated amine groups of the ethylenediammonium ion.[2] The range reflects variations in experimental conditions. |

| Hygroscopicity | Hygroscopic | Tends to absorb moisture from the air, requiring storage in a dry environment.[1] |

Crystal Structure

Ethylenediamine dihydrochloride possesses a monoclinic crystal structure. X-ray diffraction studies have determined its space group to be P2₁/c. The unit cell dimensions are reported as a = 4.44 Å, b = 6.88 Å, and c = 9.97 Å, with a β angle of 92°. In the solid state, the ethylenediamine moiety adopts a trans conformation. The crystal structure is stabilized by a network of N-H···Cl hydrogen bonds.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of ethylenediamine dihydrochloride is characterized by the vibrational modes of the ethylenediammonium dication. Key expected absorptions include:

-

N-H Stretching: Strong, broad bands in the region of 3200-2800 cm⁻¹, characteristic of the ammonium (B1175870) groups (-NH₃⁺).

-

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range.

-

N-H Bending (Asymmetric and Symmetric): Bands around 1600-1500 cm⁻¹.

-

C-N Stretching: Peaks in the fingerprint region, typically around 1200-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of ethylenediamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O) would be expected to show a singlet for the four equivalent methylene (B1212753) protons (-CH₂-). The protons on the nitrogen atoms will likely exchange with the deuterium (B1214612) in D₂O, often resulting in their signal being broadened or absent. The chemical shift of the methylene protons will be downfield compared to free ethylenediamine due to the deshielding effect of the positively charged ammonium groups.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of ethylenediamine dihydrochloride. These protocols are based on standard laboratory techniques for the analysis of solid chemical compounds.

Determination of Melting Point

The melting point of ethylenediamine dihydrochloride can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry ethylenediamine dihydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting/decomposition point.

-

Observation: The temperature at which the first signs of melting or decomposition (e.g., darkening, shrinking, or liquefaction) are observed is recorded as the onset of the melting range. The temperature at which the substance is completely decomposed or liquefied is recorded as the end of the range. Given that the substance decomposes, a distinct melting point may not be observed.

Determination of Aqueous Solubility

The solubility of ethylenediamine dihydrochloride in water can be determined by preparing a saturated solution and measuring its concentration.

Methodology:

-

Preparation of Saturated Solution: An excess amount of ethylenediamine dihydrochloride is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached (typically 24 hours).

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Concentration Determination: The concentration of ethylenediamine dihydrochloride in the filtered saturated solution is determined. This can be achieved through various methods, such as gravimetric analysis (evaporating the solvent and weighing the residue) or titration of the chloride ions with a standardized silver nitrate (B79036) solution.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or per liter of solvent.

Determination of pKa Values by Potentiometric Titration

The pKa values of the two protonated amine groups in ethylenediamine dihydrochloride can be determined by potentiometric titration with a strong base.

Methodology:

-

Sample Preparation: A precisely weighed amount of ethylenediamine dihydrochloride is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The curve will show two equivalence points corresponding to the deprotonation of the two ammonium groups. The pKa values are determined from the pH at the half-equivalence points.

Visualizations

Dissociation Pathway of Ethylenediamine Dihydrochloride

The following diagram illustrates the stepwise dissociation of the ethylenediammonium dication in an aqueous solution, which is the chemical species present when ethylenediamine dihydrochloride is dissolved in water.

Caption: Stepwise dissociation of the ethylenediammonium ion in water.

Safety and Handling

Ethylenediamine dihydrochloride is classified as harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As it is hygroscopic, care should be taken to minimize its exposure to atmospheric moisture.

References

An In-depth Technical Guide to Ethylenediamine Hydrochloride (CAS Number: 333-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) hydrochloride, with the CAS number 333-18-6, is the dihydrochloride (B599025) salt of ethylenediamine. It is a versatile and widely utilized compound in various scientific and industrial fields, including pharmaceuticals, organic synthesis, and coordination chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key experimental protocols, and diverse applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

Ethylenediamine hydrochloride is a white crystalline solid that is highly soluble in water.[3] Its chemical behavior is largely defined by the presence of two protonated amine groups, which allows it to act as a weak acid, a buffering agent, and a bidentate ligand in coordination chemistry.[1][2]

General Properties

| Property | Value | Reference |

| CAS Number | 333-18-6 | [4] |

| Molecular Formula | C₂H₁₀Cl₂N₂ | [4] |

| Molecular Weight | 133.02 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Odor | Slight ammonia-like | [3] |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | >300 °C | [5] |

| Solubility in Water | 300 g/L at 20 °C | [3] |

| pH | 5 (100g/l, H₂O, 20℃) | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5] |

| Hygroscopicity | Hygroscopic | [3] |

Synthesis of this compound

The industrial synthesis of ethylenediamine, the precursor to its hydrochloride salt, is primarily achieved through two main routes. The dihydrochloride salt is then typically formed by reacting ethylenediamine with hydrochloric acid.[2][3]

Industrial Production of Ethylenediamine

1. Reaction of 1,2-dichloroethane (B1671644) with ammonia: This process is conducted under pressure at 180 °C in an aqueous medium. The reaction generates hydrogen chloride, which forms a salt with the amine. The addition of sodium hydroxide (B78521) liberates the free amine, which is then recovered by fractional distillation. By-products such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA) are also formed.[6]

2. Reaction of ethanolamine (B43304) with ammonia: This alternative route involves passing the gaseous reactants over a bed of nickel heterogeneous catalysts.[6]

Laboratory Scale Synthesis of this compound

A common laboratory method involves the direct reaction of ethylenediamine with hydrochloric acid.[3]

Materials:

-

Ethylenediamine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (B145695) or other suitable alcohol (for precipitation)

-

Beaker or flask

-

Stirring apparatus

-

Cooling bath (e.g., ice bath)

Protocol:

-

Dissolve ethylenediamine in a suitable solvent such as ethanol in a beaker.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the ethylenediamine solution while stirring continuously. This reaction is exothermic and can be vigorous, so controlled addition and cooling are essential.

-

The ethylenediamine dihydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the white crystals by filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in a vacuum oven.

Experimental Protocols

Synthesis of Tris(ethylenediamine)cobalt(III) Chloride

This protocol describes the synthesis of a coordination complex where ethylenediamine acts as a bidentate ligand.

Materials:

-

CoCl₂·6H₂O

-

Ethylenediamine dihydrochloride

-

Sodium hydroxide pellets

-

Water

-

100 ml beaker

-

Mortar and pestle

-

Stirring apparatus

Protocol:

-

Finely grind 6.0 g (25 mmol) of CoCl₂·6H₂O using a mortar and pestle.

-

Dissolve the ground CoCl₂·6H₂O in 20 mL of water in a 100 ml beaker with stirring.

-

Add 13.3 g (100 mmol) of ethylenediamine dihydrochloride to the solution. The solution will become pink and cloudy.

-

Slowly add 6.75 g (170 mmol) of sodium hydroxide pellets to the stirring solution. Each pellet will initially turn blue and then dissolve.

-

Continue stirring until the reaction is complete, resulting in the formation of the tris(ethylenediamine)cobalt(III) chloride complex.[7]

Preparation of an this compound Buffer Solution

This compound can be used to prepare buffer solutions with a pH range of approximately 6.70-7.00 at 25 °C.[8]

Materials:

-

Ethylenediamine dihydrochloride

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

pH meter

-

Volumetric flask

-

Stirring apparatus

Protocol:

-

Weigh the desired amount of ethylenediamine dihydrochloride to achieve the target buffer concentration.

-

Dissolve the ethylenediamine dihydrochloride in deionized water in a volumetric flask.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Carefully add a solution of NaOH (to increase pH) or HCl (to decrease pH) dropwise while stirring until the desired pH of 6.70-7.00 is reached.

-

Once the target pH is stable, add deionized water to the final volume mark on the volumetric flask.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the buffer solution in a tightly sealed container in a cool, ventilated place.[8]

Analytical Determination of Ethylenediamine as an Impurity

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for quantifying ethylenediamine in tripelennamine (B1683666) hydrochloride, using phthalaldehyde as a derivatizing agent.[9]

Materials:

-

Tripelennamine hydrochloride sample

-

Phthalaldehyde

-

Methanol (diluent)

-

Helium (carrier gas)

-

GC-MS system with a DB-5MS column (30 m × 0.25 mm × 0.25 μm)

-

Sonicator

Protocol:

-

Sample Preparation: Accurately weigh the tripelennamine hydrochloride sample and dissolve it in methanol.

-

Derivatization: Add phthalaldehyde to the sample solution. Sonicate the mixture for 10 minutes at room temperature. This reaction forms (1z,5z)-3,4-dihydrobenzo[f][9][10]diazocine.[9]

-

GC-MS Analysis:

-

Quantification: Create a calibration curve using standards of known ethylenediamine concentrations that have undergone the same derivatization process. Determine the concentration of ethylenediamine in the sample by comparing its peak area to the calibration curve.[9]

Applications in Research and Drug Development

This compound and its parent compound, ethylenediamine, have a broad range of applications.

Pharmaceutical Applications

-

Precursor in Drug Synthesis: It serves as a versatile building block in the synthesis of various pharmaceuticals, including antihistamines, local anesthetics, and antimalarial drugs.[3][7] Its bifunctional nature, with two amine groups, allows for the construction of complex molecules.[7]

-

Drug Formulation: It is used as a pH adjuster and a stabilizer for active pharmaceutical ingredients in medication formulations.[1] For instance, it is a component of the bronchodilator drug aminophylline, where it helps to solubilize the active ingredient, theophylline.[6]

-

Chelating Agent: Its ability to chelate metal ions can be utilized in drug formulations where scavenging of metal ions is necessary.[1]

Research Applications

-

Coordination Chemistry: Ethylenediamine is a classic bidentate ligand used in the synthesis and study of coordination complexes.[1][6]

-

Enzyme Studies: As a chelating agent, it can be used to study the role of metal ions in enzyme activity and metabolic pathways by binding to and sequestering these ions.[10]

-

Organic Synthesis: It is a precursor for the synthesis of a wide range of organic compounds, including polymers and other nitrogen-containing molecules.[1]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[12] In case of inadequate ventilation, wear respiratory protection.[11]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[9][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It is hygroscopic and should be protected from moisture.[9]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]

-

Conclusion

This compound is a compound of significant importance in both industrial and research settings. Its unique chemical properties, particularly its ability to act as a bidentate ligand and a versatile synthetic building block, have established its role in the development of pharmaceuticals, the study of coordination chemistry, and various analytical applications. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in scientific endeavors.

References

- 1. US2760979A - Process for manufacturing this compound - Google Patents [patents.google.com]

- 2. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 3. US4902831A - Preparation of ethylenediamine derivatives - Google Patents [patents.google.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. digicollections.net [digicollections.net]

- 6. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and structure determination of racemic (Δ/Λ)-tris(ethylenediamine)cobalt(III) trichloride hemi(hexaaquasodium chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. codowchem.com [codowchem.com]

- 9. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 11. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

Synthesis and preparation of ethylenediamine hydrochloride

An In-depth Technical Guide to the Synthesis and Preparation of Ethylenediamine (B42938) Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine dihydrochloride (CAS 333-18-6), the dihydrochloride salt of ethylenediamine, is a versatile chemical compound with significant applications in organic synthesis, coordination chemistry, and the pharmaceutical industry.[1] It serves as a precursor for various active pharmaceutical ingredients and as a stabilizer in formulations.[1][2] This guide provides a comprehensive overview of the primary synthesis methodologies for ethylenediamine dihydrochloride, offering detailed experimental protocols for both industrial and laboratory-scale preparations. It includes a comparative analysis of different synthetic routes, quantitative data on reaction conditions and yields, and detailed characterization information.

Introduction

Ethylenediamine (C₂H₄(NH₂)₂) is a potent bidentate chelating agent and a fundamental building block in chemical synthesis.[1] The formation of its dihydrochloride salt, C₂H₄(NH₃⁺Cl⁻)₂, enhances its stability and modifies its solubility, making it a convenient form for storage and use in various applications. The compound typically appears as a white, crystalline, hygroscopic powder.[3][4] This document outlines the core methods for its preparation: the industrial-scale reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849), which produces the salt as an intermediate, and the direct neutralization of ethylenediamine with hydrochloric acid, a common laboratory procedure.

Synthesis Methodologies

There are two primary routes for the synthesis of ethylenediamine dihydrochloride, each suited for different scales of production.

Industrial Production: Ammonolysis of 1,2-Dichloroethane

The dominant industrial method for producing ethylenediamine and its hydrochloride salt involves the reaction of 1,2-dichloroethane (ethylene dichloride) with ammonia in an aqueous medium under high temperature and pressure.[5] This process generates ethylenediamine dihydrochloride as the initial product, alongside hydrochlorides of by-products like diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA).

The overall reaction is as follows: ClCH₂CH₂Cl + 4 NH₃ → H₂NCH₂CH₂NH₂ + 2 NH₄Cl

The ethylenediamine formed then reacts with the hydrogen chloride generated in situ (from the reaction of ammonia and dichloroethane) or is subsequently treated to form the dihydrochloride salt. A large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine by-products.[6]

Logical Flow of Industrial Production

Caption: Industrial synthesis workflow from 1,2-dichloroethane.

Laboratory-Scale Synthesis: Direct Acid-Base Neutralization

For laboratory applications, the most straightforward method is the direct reaction of ethylenediamine with hydrochloric acid. This is an exothermic acid-base neutralization. The reaction's vigor is highly dependent on the concentration of the reactants; using concentrated hydrochloric acid with pure ethylenediamine can be extremely vigorous and difficult to control, leading to spattering and sublimation of the product.[7] Therefore, controlled addition and the use of a solvent are highly recommended.

The reaction is: H₂NCH₂CH₂NH₂ + 2 HCl → ⁺H₃NCH₂CH₂NH₃⁺ 2Cl⁻

Experimental Workflow for Laboratory Synthesis

Caption: General workflow for laboratory preparation.

Experimental Protocols

Protocol 1: Industrial Continuous Process (Example)

This protocol is based on a patented continuous process for reacting ethylene (B1197577) chloride with ammonia.[6]

Materials and Equipment:

-

Reaction Tower (e.g., 5 m height, 10 L content)

-

Ethylene Chloride (1,2-Dichloroethane)

-

Ammonia (Anhydrous)

-

Water

-

High-pressure pumps

-

Heating system for the tower

-

Expansion and boiling apparatus for ammonia recovery

Procedure:

-

The reaction tower is pre-filled with aqueous ammonia and heated to the reaction temperature (e.g., 100°C). The overall process can be run between 50-200°C.[6]

-

Ethylene chloride is continuously introduced under pressure into the upper part of the tower at a specified rate (e.g., 0.5 kg/hr ).[6]

-

Simultaneously, ammonia (e.g., 0.3 kg/hr ) and water (e.g., 0.2 L/hr) are continuously introduced under pressure into the lower part of the tower.[6]

-

The ethylene chloride, being denser, descends counter-current to the rising ammonia solution, reacting to form ethylenediamine hydrochloride.

-

The reaction liquid containing the product is continuously drawn off from the upper part of the tower.

-

The collected solution is processed by expansion and boiling to distill off and recover the excess ammonia.

-

The remaining solution yields this compound.

Protocol 2: Controlled Laboratory Synthesis

This protocol is a safer, controlled version of the direct neutralization method.

Materials and Equipment:

-

Ethylenediamine (≥99%)

-

Concentrated Hydrochloric Acid (~37%)

-

Ethanol (B145695) (95% or absolute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve 6.01 g (0.10 mol) of ethylenediamine in 100 mL of ethanol. Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring.

-

Stoichiometry: Prepare a solution of hydrochloric acid. For the dihydrochloride, 0.20 mol of HCl is required. This corresponds to approximately 16.5 mL of 37% concentrated HCl (density ~1.18 g/mL). Dilute this amount of concentrated HCl with 20 mL of ethanol in a dropping funnel.

-

Reaction: Add the ethanolic HCl solution dropwise from the dropping funnel to the stirred ethylenediamine solution over 30-45 minutes. Maintain the temperature of the reaction mixture below 10°C using the ice bath. A white precipitate will form.

-

Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Check the pH of the solution to ensure it is acidic.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals on the filter with two 20 mL portions of cold ethanol to remove any unreacted starting material or excess HCl.[2]

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C or in a desiccator under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Synthesis Parameters

| Parameter | Industrial Process (Continuous)[6][8][9] | Laboratory Protocol (Batch) |

| Starting Materials | 1,2-Dichloroethane, Ammonia, Water | Ethylenediamine, Hydrochloric Acid, Ethanol |

| Temperature | 50 - 200°C (Optimum ~120-160°C) | 0 - 10°C |

| Pressure | High Pressure (e.g., 4-6 MPa) | Atmospheric |

| Reactant Ratio | Large molar excess of Ammonia (e.g., 24:1 to 30:1) | ~2.05 : 1 molar ratio of HCl to Ethylenediamine |

| Typical Yield | High throughput; up to 64% yield of EDA reported.[9] | Typically >90% (based on ethylenediamine) |

| Purity | Contains polyamine by-products initially. | High purity after crystallization. |

| Scale | Kilogram to Ton scale | Gram to Kilogram scale |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Chemical Formula | C₂H₁₀Cl₂N₂ | [10] |

| Molecular Weight | 133.02 g/mol | [2][10] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | >300 °C (decomposes) | [4][11][12] |

| Solubility | Highly soluble in water (~300 g/L at 20°C) | [4][12] |

| ¹H NMR (D₂O) | δ ~3.4 ppm (singlet) | [13] |

| ¹³C NMR | Data available in spectral databases | |

| Infrared (IR) | Spectra available in NIST database | [10] |

| Crystal System | Monoclinic | [14] |

| Space Group | P2₁/c | [14] |

| C-C Bond Length | 1.54 Å | [14] |

| C-N Bond Length | 1.48 Å | [14] |

Safety and Handling

Ethylenediamine dihydrochloride is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[12] It is also a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure.[2][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[4] It is incompatible with strong oxidizing agents.[4][11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of ethylenediamine dihydrochloride can be effectively achieved on both industrial and laboratory scales. The industrial ammonolysis of 1,2-dichloroethane provides a high-throughput route where the hydrochloride is a key intermediate. For research and development purposes, direct neutralization of ethylenediamine with hydrochloric acid in a suitable solvent is a reliable and high-yielding method. Proper control of reaction conditions, particularly temperature, is essential for safety and product purity in the laboratory setting. The well-characterized, stable nature of this salt makes it a valuable reagent for a wide range of applications in chemical and pharmaceutical development.

References

- 1. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 2. 333-18-6 CAS | ETHYLENEDIAMINE DIHYDROCHLORIDE | Amines & Amine Salts | Article No. 03726 [lobachemie.com]

- 3. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 333-18-6 CAS MSDS (Ethylenediamine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1,2-ETHYLENEDIAMINE - Ataman Kimya [atamanchemicals.com]

- 6. US2760979A - Process for manufacturing this compound - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethylenediamine dihydrochloride [webbook.nist.gov]

- 11. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. Ethylenediamine dihydrochloride(333-18-6) 1H NMR spectrum [chemicalbook.com]

- 14. koreascience.kr [koreascience.kr]

Solubility of Ethylenediamine Dihydrochloride in Aqueous and Organic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylenediamine (B42938) dihydrochloride (B599025) (CAS 333-18-6), a compound of significant interest in various chemical and pharmaceutical applications. This document details its solubility in water and a range of organic solvents, outlines established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Introduction

Ethylenediamine dihydrochloride, the salt of the organic compound ethylenediamine and hydrochloric acid, is a white crystalline solid. Its solubility is a critical physicochemical property influencing its application in synthesis, formulation, and biological systems. The presence of two protonated amine groups and two chloride counter-ions imparts a high degree of polarity to the molecule, governing its behavior in different solvent systems. Understanding its solubility is paramount for its effective use in research and development.

Solubility Data

The solubility of ethylenediamine dihydrochloride is highest in polar protic solvents, particularly water, due to its ionic nature and the potential for strong solute-solvent interactions, including hydrogen bonding. Its solubility in organic solvents is less well-documented in publicly available literature, but it is generally considered to be less soluble in non-polar and some polar aprotic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for ethylenediamine dihydrochloride in water and various organic solvents.

Table 1: Solubility in Aqueous Solution

| Solvent | Temperature (°C) | Solubility | Units |

| Water | 20 | 300 | g/L[1][2][3] |

| Water | Not Specified | 100 | mg/mL[4] |

Table 2: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Units |

| Ethanol (95%) | Not Specified | Soluble | - |

| Methanol | Not Specified | Data not available | - |

| Acetone | Not Specified | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | - |

| Dimethylformamide (DMF) | Not Specified | Data not available | - |

| Toluene | Not Specified | Data not available | - |

Note: The term "soluble" is a qualitative description and generally implies a solubility of 10-100 mg/mL.

Factors Influencing Solubility

The solubility of ethylenediamine dihydrochloride is influenced by several factors:

-

Polarity of the Solvent: As a highly polar, ionic compound, it exhibits the highest solubility in polar solvents like water. The principle of "like dissolves like" is a key determinant.

-

Temperature: The solubility of most solids in liquids increases with temperature. For ethylenediamine dihydrochloride in water, warming the solvent can facilitate the dissolution process.[1]

-

pH of the Solution: In aqueous solutions, the pH can influence the equilibrium between the protonated and non-protonated forms of ethylenediamine, although as a dihydrochloride salt, it is expected to remain fully protonated over a wide pH range.

-

Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility through common ion effects or changes in the solvent properties.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like ethylenediamine dihydrochloride.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of solid ethylenediamine dihydrochloride is added to a known volume of the solvent in a sealed, thermostatically controlled container (e.g., a flask or vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated supernatant is then carefully separated from the solid phase by filtration (using a filter that does not interact with the solute or solvent) or centrifugation.

-

Quantification: The concentration of ethylenediamine dihydrochloride in the clear, saturated solution is determined using a suitable analytical method. Given its structure, methods such as titration, HPLC with a suitable detector, or gravimetric analysis after solvent evaporation can be employed.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100g ).

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Methodology:

-

Preparation: A series of samples are prepared with known concentrations of ethylenediamine dihydrochloride in the chosen solvent.

-

Heating and Observation: Each sample is slowly heated while being stirred. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

Cooling and Observation (Optional but Recommended): The clear solution can then be slowly cooled, and the temperature at which the first crystals appear (the metastable zone width) can also be recorded to provide additional information about the crystallization behavior.

-

Data Analysis: The solubility is plotted as a function of temperature to generate a solubility curve.

Gravimetric Analysis for Quantification

Gravimetric analysis is a straightforward method for determining the concentration of a non-volatile solute in a saturated solution.

Methodology:

-

Sample Collection: A precise volume or mass of the saturated solution, obtained from the isothermal shake-flask method, is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is evaporated from the solution, typically by gentle heating in an oven or on a hot plate at a temperature below the decomposition point of the solute.

-

Drying to Constant Weight: The container with the solid residue is then dried in an oven at a suitable temperature until a constant weight is achieved. This ensures all the solvent has been removed.

-

Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be calculated based on the initial volume or mass of the solution taken.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal Shake-Flask Method.

Caption: Workflow for the Polythermal Method.

Caption: Workflow for Gravimetric Analysis Quantification.

Conclusion

Ethylenediamine dihydrochloride is a highly water-soluble compound, a characteristic dictated by its ionic nature. While its solubility in water is well-quantified, there is a notable lack of specific quantitative data for its solubility in common organic solvents in the readily available scientific literature. For researchers and formulation scientists, the experimental protocols outlined in this guide provide a robust framework for determining the solubility of ethylenediamine dihydrochloride in various solvents and under different conditions, enabling a more comprehensive understanding of its physicochemical properties for specific applications. The provided workflows offer a clear visual guide to these experimental processes. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific community.

References

Ethylenediamine Dihydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, synthesis, and multifaceted applications of ethylenediamine (B42938) dihydrochloride (B599025), a crucial reagent in scientific research and pharmaceutical development.

Ethylenediamine dihydrochloride, a salt of the versatile organic compound ethylenediamine, is a white crystalline solid with significant utility across various scientific disciplines. Its unique properties as a chelating agent, a precursor in organic synthesis, and a buffering agent make it an indispensable tool for researchers, scientists, and professionals in drug development. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and key applications, supported by experimental insights and safety protocols.

Core Molecular and Physical Characteristics

Ethylenediamine dihydrochloride is characterized by a specific molecular formula and weight, which are fundamental to its stoichiometric use in chemical reactions. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 133.02 g/mol | [1] |

| Appearance | White crystalline solid | |

| Solubility | Highly soluble in water | |

| Melting Point | >300 °C |

Synthesis of Ethylenediamine Dihydrochloride

The synthesis of ethylenediamine dihydrochloride is a straightforward acid-base reaction. The process involves the reaction of ethylenediamine with two equivalents of hydrochloric acid.[1] This reaction protonates both amine groups of the ethylenediamine molecule, forming the dihydrochloride salt.

A common laboratory-scale synthesis protocol is as follows:

Materials:

-

Ethylenediamine (C₂H₈N₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a fume hood, dissolve a known quantity of ethylenediamine in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add two molar equivalents of concentrated hydrochloric acid dropwise to the cooled ethylenediamine solution while stirring continuously. The reaction is exothermic.

-

A white precipitate of ethylenediamine dihydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified ethylenediamine dihydrochloride in a desiccator under vacuum.

Caption: Synthesis of Ethylenediamine Dihydrochloride.

Applications in Research and Drug Development

Ethylenediamine dihydrochloride's utility stems from the reactivity of the ethylenediamine moiety and the stability of the salt form.

Chelation Chemistry

Ethylenediamine is a bidentate ligand, meaning it can form two coordinate bonds to a single metal ion through its two nitrogen atoms. This ability to "chelate" or "grab" metal ions is a cornerstone of its application. The dihydrochloride salt is often used as a stable source of the ethylenediamine ligand in solution.

The chelation process is crucial in various contexts:

-

Controlling Metal Ion Reactivity: By sequestering metal ions, ethylenediamine can prevent them from participating in unwanted side reactions.

-

Formation of Metal Complexes: It is a fundamental building block in coordination chemistry for the synthesis of novel metal complexes with specific catalytic or material properties.

Caption: Chelation of a Metal Ion by Ethylenediamine.

Use as a Buffer Solution

Due to the protonated amine groups, ethylenediamine dihydrochloride can act as a buffering agent in aqueous solutions, helping to maintain a stable pH. This property is valuable in various biochemical and enzymatic assays where pH control is critical for reaction kinetics and protein stability.

Role in Organic Synthesis

Ethylenediamine dihydrochloride serves as a precursor in the synthesis of more complex organic molecules. Its bifunctional nature, with two amine groups, makes it a versatile building block for creating heterocyclic compounds and other nitrogen-containing molecules of interest in medicinal chemistry.

Experimental Protocols

Fluorimetric Determination of Catecholamines

Ethylenediamine dihydrochloride is utilized in a modified ethylenediamine condensation method for the fluorimetric determination of catecholamines. While a detailed, universally applicable protocol is difficult to provide as it depends on the specific sample matrix and instrumentation, the general principle involves the following steps:

Principle: Catecholamines are oxidized to form fluorescent trihydroxyindole derivatives. Ethylenediamine is used to condense with these derivatives, enhancing and stabilizing the fluorescence for quantification.

General Workflow:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are pre-treated to remove interfering substances. This may involve protein precipitation and solid-phase extraction.

-

Oxidation: The catecholamines in the prepared sample are oxidized using an oxidizing agent (e.g., potassium ferricyanide) under controlled pH conditions.

-

Condensation and Stabilization: An alkaline solution of ethylenediamine dihydrochloride and a stabilizing agent (e.g., ascorbic acid) is added. This mixture is incubated to allow for the condensation reaction to proceed, forming a stable, fluorescent product.

-

Fluorimetric Measurement: The fluorescence of the resulting solution is measured using a fluorometer at specific excitation and emission wavelengths.

-

Quantification: The concentration of catecholamines in the sample is determined by comparing the fluorescence intensity to a standard curve prepared with known concentrations of catecholamine standards.

Synthesis of 1,3,5-tris(4,5-dihydro-1H-imidazol-2-yl)benzene

Ethylenediamine dihydrochloride is a key reagent in the synthesis of certain imidazole-containing compounds. The synthesis of 1,3,5-tris(4,5-dihydro-1H-imidazol-2-yl)benzene, a tripodal ligand, can be achieved through the reaction of a trinitrile precursor with ethylenediamine dihydrochloride.

General Reaction Scheme:

-

A suitable starting material, such as 1,3,5-tricyanobenzene, is reacted with ethylenediamine. The dihydrochloride salt can be used with a base to generate the free amine in situ.

-

The reaction is typically carried out in a high-boiling point solvent under reflux conditions.

-

The cyclization reaction forms the three 4,5-dihydro-1H-imidazol-2-yl rings attached to the central benzene (B151609) core.

-

The product is then isolated and purified using appropriate techniques such as crystallization or chromatography.

Safety and Handling

Ethylenediamine dihydrochloride is a hazardous substance and requires careful handling to minimize risks.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

May cause respiratory irritation.

Recommended Handling and Storage:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, use a respirator.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of ethylenediamine dihydrochloride for professionals in research and drug development. Its versatile chemical nature, coupled with its accessibility, ensures its continued importance in scientific innovation. Adherence to proper safety protocols is paramount when working with this compound.

References

Navigating Quality: A Technical Guide to the Purity and Assay of Commercial Ethylenediamine Hydrochloride

For Immediate Release

[City, State] – Ethylenediamine (B42938) hydrochloride, a critical building block in pharmaceutical synthesis, demands rigorous quality control to ensure the safety and efficacy of final drug products. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the purity and assay of commercial ethylenediamine hydrochloride, including detailed experimental protocols and data analysis.

This compound (CAS 333-18-6) is the dihydrochloride (B599025) salt of ethylenediamine, a versatile organic compound widely used as a precursor in the synthesis of active pharmaceutical ingredients (APIs), chelating agents, and corrosion inhibitors.[1] Given its reactive nature and potential to introduce impurities into the manufacturing process, stringent analysis of its purity and impurity profile is a cornerstone of pharmaceutical quality assurance.

Typical Purity and Commercial Specifications

Commercial this compound is typically available in high purity grades, often exceeding 98%. The table below summarizes the specifications from various commercial suppliers. It is crucial for users to obtain a lot-specific Certificate of Analysis (CoA) for detailed information.

| Supplier/Grade | Purity Specification | Key Impurities Noted |

| Analytical Research Grade | min 99% | Not specified |

| Certified® Reagent | 99.8% | Not specified |

| Tokyo Chemical Industry | >98.0% (by titration) | Not specified |

| Analyzed Reagent ACS | 98+% (anhydrous basis) | Loss on drying: 4.24% |

Common Impurities in Commercial this compound

The manufacturing process of ethylenediamine can lead to the formation of several impurities. The primary route of synthesis involves the reaction of 1,2-dichloroethane (B1671644) with ammonia, which can result in the formation of higher polyethylene (B3416737) amines and other by-products.[2] Common impurities may include:

-

Higher Polyethylene Amines: Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Tetraethylenepentamine (TEPA) are common process-related impurities.

-

Piperazine and its derivatives: Cyclic by-products that can form during synthesis.

-

Residual Reactants and Solvents: Unreacted 1,2-dichloroethane or ethanolamine (B43304) (from an alternative synthesis route) may be present.[2]

-

Water: this compound is hygroscopic and can absorb atmospheric moisture.

-

Ammonium Chloride: A potential by-product from the reaction with ammonia.

The presence of these impurities can have a significant impact on the quality and safety of the final pharmaceutical product, making their detection and quantification critical.

Analytical Methods for Assay and Impurity Profiling

A multi-tiered approach employing various analytical techniques is essential for the comprehensive quality control of this compound.

Titrimetric Analysis for Assay

Potentiometric titration is a robust and widely used method for determining the overall purity (assay) of this compound. As a dihydrochloride salt of a diamine, it behaves as a diprotic acid in solution and can be titrated with a strong base.

Objective: To determine the assay of this compound by potentiometric titration with standardized sodium hydroxide.

Materials:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

Procedure:

-

Accurately weigh approximately 0.2 g of the this compound sample and record the weight.

-

Dissolve the sample in 50 mL of deionized water in a 100 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill the buret with the standardized 0.1 M NaOH solution.

-

Begin stirring the solution at a moderate speed.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.5 mL) and record the pH after each addition.

-

As the pH begins to change more rapidly, reduce the increment size to 0.1 mL to accurately determine the equivalence points. Two equivalence points are expected, corresponding to the neutralization of the two hydrochloride ions.

-

Continue the titration until the pH has stabilized at a high value.

-

Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence points are the points of inflection on the curve. Alternatively, the first or second derivative of the titration curve can be used to precisely locate the equivalence points.

Calculation: The purity of this compound can be calculated using the volume of NaOH consumed at the second equivalence point.

Where:

-

V = Volume of NaOH solution used at the second equivalence point (L)

-

M = Molarity of the NaOH solution (mol/L)

-

F = Molar mass of this compound (133.02 g/mol ) / 2 (since two moles of NaOH react with one mole of ethylenediamine dihydrochloride)

-

W = Weight of the sample (g)

Chromatographic Methods for Impurity Profiling

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of volatile and non-volatile impurities, respectively. Due to the polar nature and low UV absorbance of ethylenediamine and its related amine impurities, derivatization is often required for effective chromatographic analysis.

Objective: To identify and quantify volatile impurities in this compound.

Derivatization Agent: Phthalaldehyde is a suitable derivatizing agent that reacts with primary amines to form a more volatile and readily detectable derivative.[3][4]

Materials:

-

This compound sample

-

Methanol (GC grade)

-

Phthalaldehyde solution (in methanol)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in methanol.

-

Derivatization: To the sample solution, add an excess of the phthalaldehyde solution. Allow the reaction to proceed for a specified time (e.g., 10 minutes) at room temperature with sonication to form the derivative.[3]

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

-

Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is often suitable.[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[3]

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the derivatized amines.

-

-

Data Analysis: Identify impurities by comparing their mass spectra to a library of known compounds. Quantify the impurities using an internal or external standard method.

Objective: To identify and quantify non-volatile impurities and assess the purity of this compound.

Derivatization Agent: 1-Naphthyl isothiocyanate can be used to induce UV activity in ethylenediamine and its related impurities.

Materials:

-

This compound sample

-

Mobile Phase A: pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer

-

Mobile Phase B: Methanol

-

Derivatizing reagent: 1-Naphthyl isothiocyanate solution

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample and Standard Preparation: Prepare solutions of the this compound sample and reference standards at known concentrations.

-

Derivatization: Mix the sample/standard solutions with the 1-naphthyl isothiocyanate solution and allow the reaction to complete.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

-

Data Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks. Impurities are identified and quantified by comparing their retention times and peak areas to those of the reference standards.

Quality Control Workflow and Logical Relationships